

A Comparative Analysis of 2,6-Dioctyl-p-cresol and Other Alkylated Phenols

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Compound of Interest

Compound Name: 2,6-Dioctyl-p-cresol

Cat. No.: B15181369

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For researchers, scientists, and drug development professionals, the selection of an appropriate antioxidant is a critical decision that can significantly impact the stability and efficacy of formulations. This guide provides a comparative analysis of **2,6-Dioctyl-p-cresol** against other common alkylated phenolic antioxidants, offering a detailed examination of their performance based on available experimental data. While specific quantitative data for **2,6-Dioctyl-p-cresol** is not extensively available in publicly accessible literature, this guide draws comparisons with structurally similar and widely used alkylated phenols, such as 2,6-di-tert-butyl-p-cresol (BHT) and 2,4-di-tert-butylphenol.

Executive Summary

Alkylated phenols are a class of antioxidants widely utilized to prevent the oxidative degradation of organic materials, including plastics, elastomers, lubricants, and, in some cases, pharmaceutical formulations. Their primary function is to act as free radical scavengers, thereby terminating the chain reactions of oxidation. The efficacy of these antioxidants is influenced by the nature and position of the alkyl groups on the phenol ring. This guide will delve into the key performance parameters of these compounds, namely their antioxidant activity, thermal stability, and solubility.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for key alkylated phenols. It is important to note the absence of specific experimental values for **2,6-Dioctyl-p-cresol** in the

reviewed literature. The data for other compounds has been compiled from various sources to provide a comparative framework.

Table 1: General Properties of Selected Alkylated Phenols

Property	2,6-Dioctyl-p-cresol	2,6-di-tert-butyl-p-cresol (BHT)	2,4-di-tert-butylphenol
Molecular Formula	C33H60O	C15H24O	C14H22O
Molecular Weight	472.83 g/mol	220.35 g/mol	206.32 g/mol
Appearance	Not specified in literature	White crystalline solid[1]	White solid with a phenolic odour

Table 2: Antioxidant Activity

Parameter	2,6-Dioctyl-p-cresol	2,6-di-tert-butyl-p-cresol (BHT)	2,4-di-tert-butylphenol
DPPH Radical Scavenging (IC50)	Data not available	~202.35 µg/mL[2]	Data not available

Lower IC50 values indicate higher antioxidant activity.

Table 3: Thermal Stability

Parameter	2,6-Dioctyl-p-cresol	2,6-di-tert-butyl-p-cresol (BHT)	2,4-di-tert-butylphenol
Melting Point	Data not available	69-73 °C[3]	56.8 °C
Boiling Point	Data not available	265 °C[3]	264.2 °C
Oxidation Onset Temperature (OOT)	Data not available	Data not available	Data not available

A higher Oxidation Onset Temperature indicates greater thermal stability.

Table 4: Solubility

Solvent	2,6-Dioctyl-p-cresol	2,6-di-tert-butyl-p-cresol (BHT)	2,4-di-tert-butylphenol
Water	Insoluble (predicted)	Insoluble[3]	33 mg/L at 25 °C
Ethanol	Soluble (predicted)	Soluble (25g/100mL at 25°C)[3]	Soluble
Acetone	Soluble (predicted)	Soluble (40g/100mL) [3]	Soluble
Toluene	Soluble (predicted)	Soluble[3]	Soluble

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant performance. Below are the protocols for key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging activity of a compound.[4][5]

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.

Procedure:

- Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable organic solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

- **Sample Preparation:** The test compounds (alkylated phenols) are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
- **Reaction:** A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solutions. A control containing the solvent and DPPH solution is also prepared.
- **Incubation:** The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).^[4]
- **Measurement:** The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
- **Calculation:** The percentage of radical scavenging activity is calculated using the following formula:

Thermal Stability Analysis by Differential Scanning Calorimetry (DSC) / Pressure Differential Scanning Calorimetry (PDSC)

This method, often following standards like ASTM E2009, is used to determine the Oxidation Onset Temperature (OOT) of a material, which is a measure of its oxidative stability. ^[6]^[7]^[8]

Principle: The sample is heated at a constant rate in an oxidizing atmosphere (e.g., pure oxygen or air). The instrument measures the heat flow to or from the sample relative to a reference. The onset of oxidation is detected as an exothermic event.

Procedure:

- **Sample Preparation:** A small, accurately weighed amount of the sample is placed in an open aluminum pan.
- **Instrument Setup:** The DSC/PDSC instrument is purged with an inert gas (e.g., nitrogen) during the initial heating phase.
- **Heating Program:** The sample is heated at a constant rate (e.g., 10 °C/min) to a predetermined temperature.

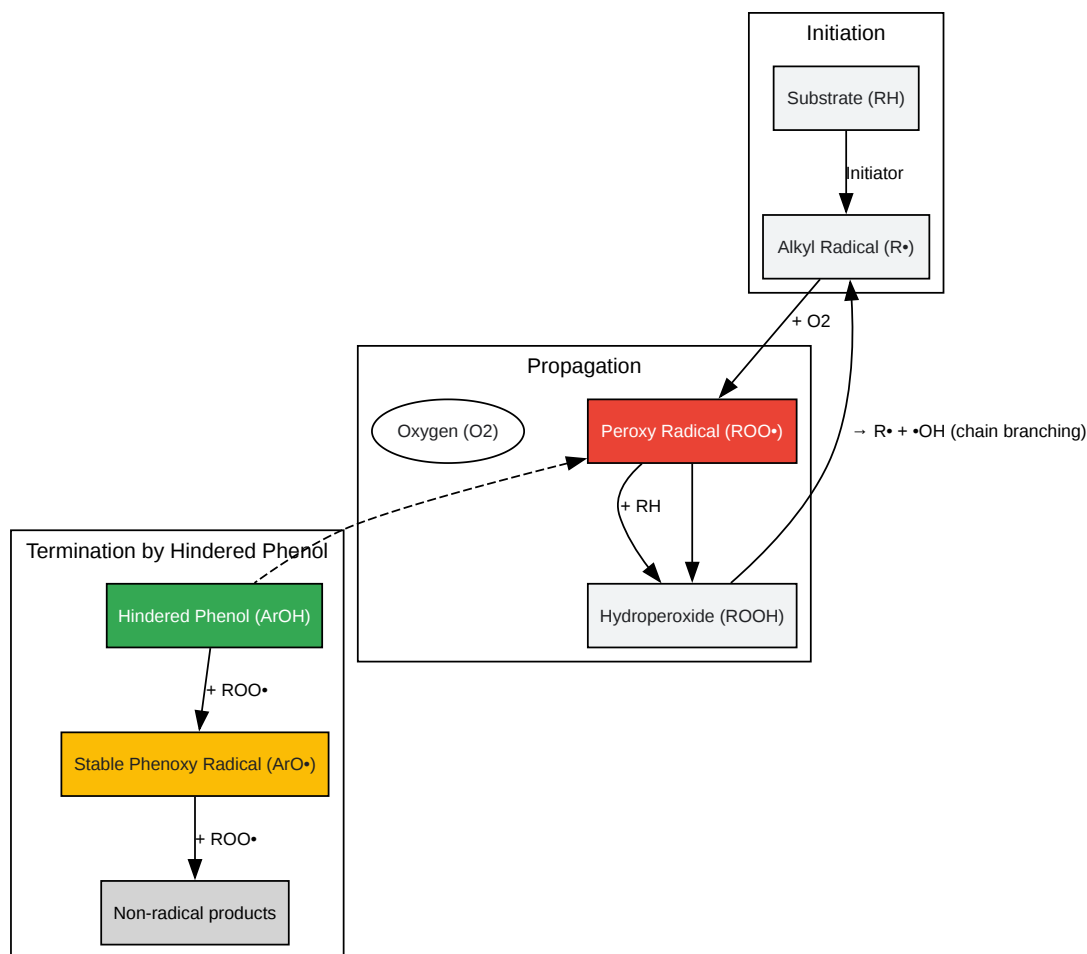
- **Oxidizing Atmosphere:** Once the desired temperature is reached and stabilized, the purge gas is switched to the oxidizing gas (e.g., oxygen) at a controlled flow rate. For PDSC, the cell is pressurized with the oxidizing gas.
- **Data Acquisition:** The heat flow is continuously monitored as a function of temperature.
- **Determination of OOT:** The Oxidation Onset Temperature is determined as the temperature at which a sharp exothermic peak, indicating the onset of oxidation, is observed in the thermogram.

Mandatory Visualizations

Mechanism of Action for Hindered Phenolic Antioxidants

Hindered phenolic antioxidants function by donating a hydrogen atom from their hydroxyl group to a peroxy radical ($\text{ROO}\cdot$), which is a key intermediate in the autoxidation chain reaction. This donation terminates the chain reaction and forms a stable phenoxyl radical that does not readily initiate new oxidation chains.

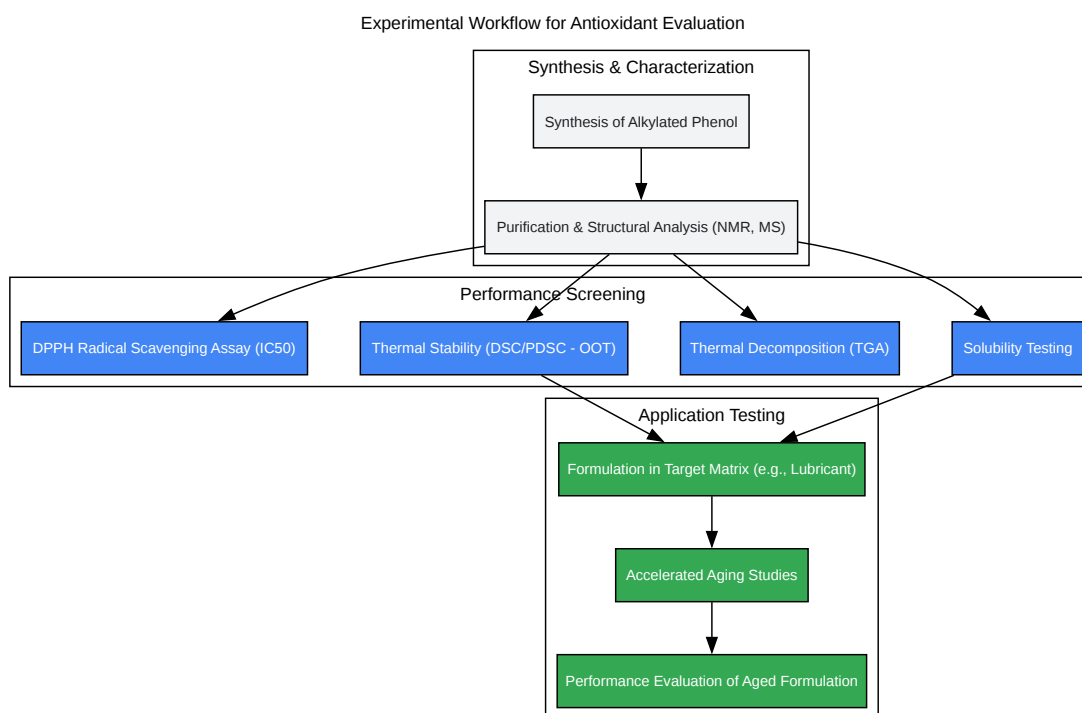
Mechanism of Hindered Phenolic Antioxidant

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Caption: Mechanism of action of a hindered phenolic antioxidant.

Experimental Workflow for Evaluating Antioxidant Efficacy

The evaluation of a novel antioxidant involves a series of standardized tests to characterize its performance. The following workflow outlines a typical experimental process.

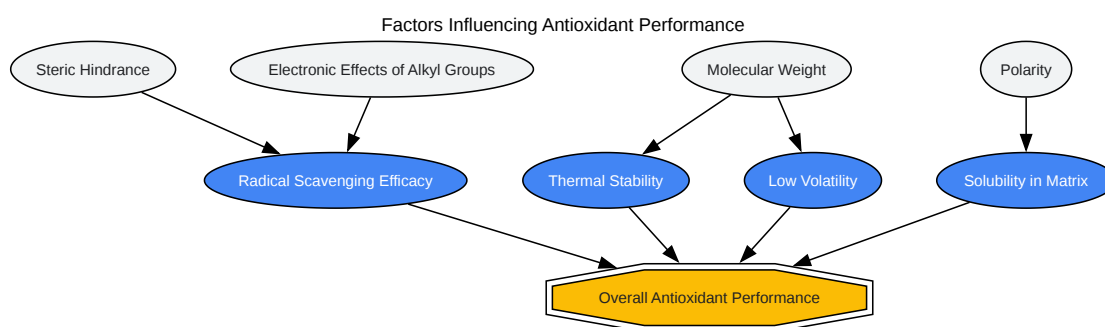


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Caption: A typical experimental workflow for evaluating the efficacy of a new antioxidant.

Logical Relationship: Factors Influencing Antioxidant Performance

The performance of an alkylated phenol as an antioxidant is not solely dependent on its radical scavenging ability but is a multifactorial property. This diagram illustrates the key factors and their interrelationships.



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Caption: Interrelationship of factors that determine the overall performance of an antioxidant.

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